6-ethyl-5,9-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-Ethyl-5,9-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one: is a complex heterocyclic compound. Let’s break down its structure:
Furo[3,2-g]chromen-7-one: This core structure consists of a chromone (benzopyranone) fused with a furan ring. The numbering of the atoms follows the IUPAC system.
6-Ethyl: An ethyl group (–CH₂CH₃) is attached to position 6 of the chromone ring.
5,9-dimethyl: Two methyl groups (–CH₃) are present at positions 5 and 9 of the chromone ring.
3-(2-naphthyl): A naphthyl group (a fused aromatic ring system) is attached at position 3 of the chromone ring.
Preparation Methods
Synthetic Routes::
Knoevenagel Condensation:
Furan Formation:
- Furocoumarins are often isolated from natural sources (e.g., plants like parsley, celery, and citrus fruits). synthetic methods are also employed for large-scale production.
Chemical Reactions Analysis
Oxidation: Furocoumarins can undergo oxidation reactions, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Halogenation or other substitution reactions occur at various positions.
Common Reagents: Alkali metals, strong bases, oxidizing agents, and halogens.
Major Products: Epoxides, hydroxylated derivatives, and substituted furocoumarins.
Scientific Research Applications
Photobiology: Furocoumarins exhibit phototoxic effects upon UV exposure. They are used in psoralen-based phototherapy for skin disorders like psoriasis and vitiligo.
DNA Crosslinking: Psoralens form covalent crosslinks with DNA upon UV irradiation, making them useful in photochemotherapy.
Plant Defense: Some plants produce furocoumarins as natural defense compounds against herbivores and pathogens.
Mechanism of Action
Photoreactivity: Upon UV exposure, furocoumarins absorb photons and become excited. They can then crosslink DNA by forming covalent bonds between adjacent pyrimidine bases.
Comparison with Similar Compounds
Similar Compounds: Other furocoumarins, such as psoralen and angelicin, share structural features but differ in substituents and biological activities.
Properties
Molecular Formula |
C25H20O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
6-ethyl-5,9-dimethyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C25H20O3/c1-4-19-14(2)20-12-21-22(13-27-23(21)15(3)24(20)28-25(19)26)18-10-9-16-7-5-6-8-17(16)11-18/h5-13H,4H2,1-3H3 |
InChI Key |
UGJBZTMXPCIUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C4=CC5=CC=CC=C5C=C4)C |
Origin of Product |
United States |
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